
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex indolizine derivatives often involves multi-step reactions, starting from simpler indole precursors. For example, derivatives similar to the compound of interest have been synthesized through reactions involving indole-2-carboxaldehydes, leading to various substituted nuclei to tune optical and pH effects (Outlaw et al., 2016). The synthesis processes can include condensation, cyclization, and functionalization steps to introduce specific substituents like ethoxybenzoyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by the presence of indolizine core, which can significantly influence the compound's physical and chemical properties. The crystal structure determination of similar compounds reveals how substituents like methoxyphenyl influence the overall molecular geometry, packing, and interactions within the crystal lattice (Lu et al., 2021).
Chemical Reactions and Properties
Indolizine derivatives participate in various chemical reactions, such as protonation-induced photoluminescence changes, demonstrating their potential as photoluminescent materials with reversible pH-dependent optical properties (Outlaw et al., 2016). Such properties are attributable to specific structural features like the amino and carboxamide groups, which can undergo interactions affecting the molecule's electronic structure and emission behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Characterization : Compounds with complex structures similar to "2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide" have been synthesized for various purposes, including the study of their cytotoxic activities. For example, a study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrates the potential of such compounds in medical research, especially in cancer studies (Hassan, Hafez, & Osman, 2014).
Photoluminescence : Another fascinating area of research involves the study of photoluminescent materials for potential applications in sensing, imaging, and optoelectronics. A study on 6-Amino-8-cyanobenzo[1, 2-b]indolizines revealed unusual blue-shifted acid-responsive photoluminescence behavior, highlighting the intricate relationship between chemical structure and photophysical properties (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial and Antioxidant Properties : The synthesis of novel compounds often extends to the exploration of their potential antimicrobial and antioxidant properties. A study on the synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, for instance, revealed significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new pharmaceuticals (Uppar et al., 2020).
Antiproliferative Activity : The exploration of novel compounds for their antiproliferative activity against cancer cell lines is another critical area of research. The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and its significant inhibitory activity against some cancer cell lines exemplifies the potential therapeutic applications of these compounds (Lu et al., 2021).
Eigenschaften
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-32-19-11-7-16(8-12-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-17-9-13-18(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRYTIRGKRWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


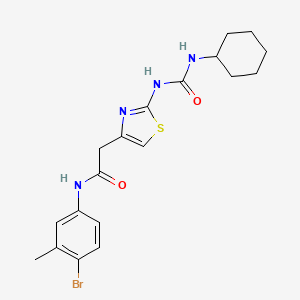
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
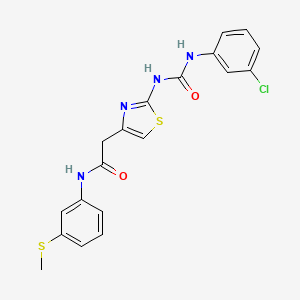
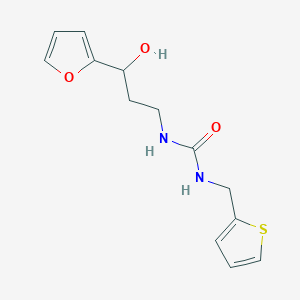

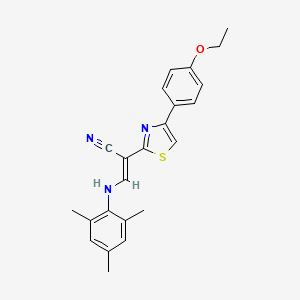
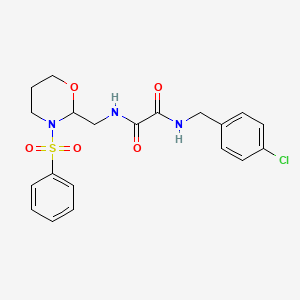

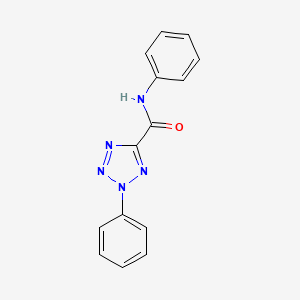
![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)
